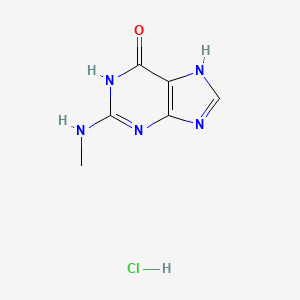![molecular formula C31H35F3N2O11 B13843631 Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound with significant potential in various scientific fields This compound is derived from Mirabegron, a β3-adrenoceptor agonist used in the treatment of overactive bladder
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting with the preparation of the thiazolyl and aminophenethyl intermediates. These intermediates are then coupled with Mirabegron through a series of condensation and acylation reactions. The final step involves the glucuronidation of the compound to enhance its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of a high-quality compound suitable for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: The amino and thiazolyl groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions, including overactive bladder and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
Mecanismo De Acción
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves its interaction with β3-adrenoceptors, leading to the activation of adenylate cyclase and increased levels of cyclic AMP. This activation results in the relaxation of smooth muscle cells, particularly in the bladder, and improved bladder control. The compound’s glucuronide moiety enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: The parent compound, used in the treatment of overactive bladder.
Des-[2-(2-Amino-4-thiazolyl)acetyl] Mirabegron: A simpler derivative with fewer functional groups.
2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron: Another derivative with different functional groups.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its combination of functional groups, which enhance its chemical properties and potential applications. The addition of the glucuronide moiety, in particular, improves its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C31H35F3N2O11 |
|---|---|
Peso molecular |
668.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-aminophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H35F3N2O11/c1-17(37)43-24-25(44-18(2)38)27(45-19(3)39)29(47-26(24)28(40)42-4)46-23(21-8-6-5-7-9-21)16-36(30(41)31(32,33)34)15-14-20-10-12-22(35)13-11-20/h5-13,23-27,29H,14-16,35H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
Clave InChI |
WFAJGJVMZGTMAA-SKGYKWDNSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


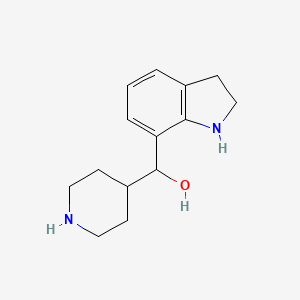
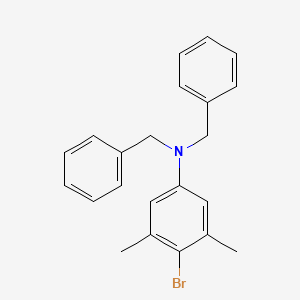


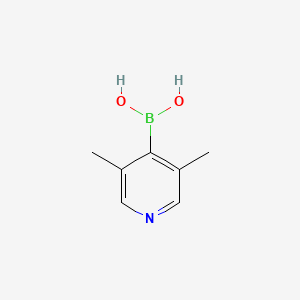

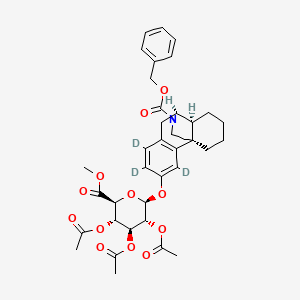
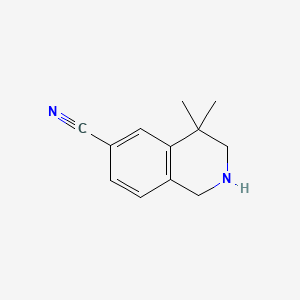

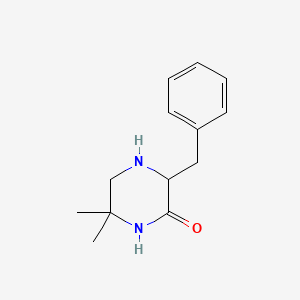
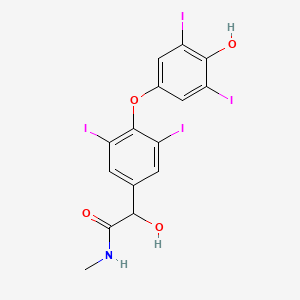

![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
